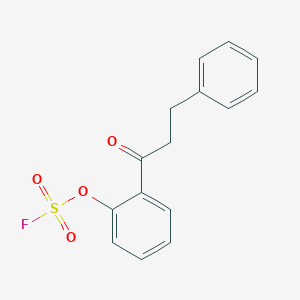

4-((4-氯苯基)(1-乙基-4-羟基-6-甲基-2-氧代-1,2-二氢吡啶-3-基)甲基)哌嗪-1-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a building block used for various chemical compounds. It is used for the synthesis of analogs of Lucanthone, having antitumor and bactericidal properties .

Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . In a round bottom flask, piperazine (90 mmol) was added to a solution of 6 (a-b) (18 mmol) and potassium carbonate (K 2 CO 3) (60 mmol) in CHCl 3 (60 ml) at room temperature .科学研究应用

络合和染色性能

分散染料的络合

化合物 4-((4-氯苯基)(1-乙基-4-羟基-6-甲基-2-氧代-1,2-二氢吡啶-3-基)甲基)哌嗪-1-羧酸乙酯用于合成分散染料,具体方法是与 6-羟基-1,4-二甲基-2-氧代-1,2-二氢吡啶-3-碳腈和 1-乙基-6-羟基-4-甲基-2-氧代-1,2-二氢吡啶-3-碳腈反应。这些染料与铜、钴和锌等金属络合。测量了它们的性质,例如摩尔消光系数,并将它们应用于聚酯和尼龙 6.6 织物上,在紫罗兰色和棕色色调中显示出良好的匀染性、优异的耐汗渍性和耐升华性,以及良好的耐洗性和耐光性 (Abolude 等人,2021)。

反应性和转化

意外的转化和抗菌活性

在一项研究中,合成了 1-(4-氯苯基)-2-甲基-4-氧代-1,4,5,6-四氢吡啶-3-羧酸乙酯,导致形成各种衍生物,如四氢吡啶、二氢吡唑啉酮和恶唑衍生物。使用光谱法确认了这些结构,并且一些合成的化合物表现出较弱的抗菌活性 (Anusevičius 等人,2014)。

喹诺酮的合成

哌嗪取代喹诺酮的便捷合成

合成了一系列哌嗪取代喹诺酮和 2-[(4-羟基-2-氧代-1-苯基-1,2-二氢喹啉-3-基)羰基氨基] 烷酸甲酯。还开发了制备一系列 1-[2-((4-羟基-2-氧代-1-苯基-1,2-二氢喹啉-3-基)羰基氨基)烷基羰基]-4-取代哌嗪衍生物的关键中间体 (Fathalla & Pazdera,2017)。

作用机制

Target of Action

It’s worth noting that many bioactive aromatic compounds containing the indole nucleus, which is a part of this compound, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

Indole derivatives, which share a similar structure to this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it’s plausible that this compound could affect multiple biochemical pathways, leading to a variety of downstream effects.

Result of Action

Given the diverse biological activities associated with indole derivatives , it’s plausible that this compound could have a variety of molecular and cellular effects.

属性

IUPAC Name |

ethyl 4-[(4-chlorophenyl)-(1-ethyl-4-hydroxy-6-methyl-2-oxopyridin-3-yl)methyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28ClN3O4/c1-4-26-15(3)14-18(27)19(21(26)28)20(16-6-8-17(23)9-7-16)24-10-12-25(13-11-24)22(29)30-5-2/h6-9,14,20,27H,4-5,10-13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLCYEYVYZGAFJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=C(C1=O)C(C2=CC=C(C=C2)Cl)N3CCN(CC3)C(=O)OCC)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-allylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2408717.png)

![4,5,6,7-Tetrahydro-3H-furo[3,4-c]pyridin-1-one;hydrochloride](/img/structure/B2408723.png)

![2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2408726.png)

![4-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride](/img/structure/B2408729.png)

![N-[4-[[2-(Dimethylamino)acetyl]amino]phenyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2408730.png)

![methyl[phenyl(4H-1,2,4-triazol-3-yl)methyl]amine](/img/structure/B2408733.png)

![N-(4-fluorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2408734.png)